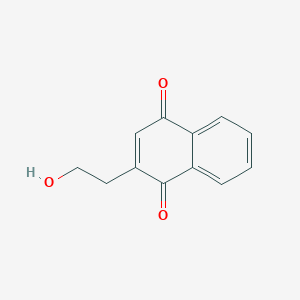
2-(2-Hydroxyethyl)naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxyethyl)naphthalene-1,4-dione is a chemical compound with the molecular formula C₁₂H₁₀O₃. It is a derivative of naphthoquinone, characterized by the presence of a hydroxyethyl group at the second position of the naphthalene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)naphthalene-1,4-dione typically involves multi-component reactions. One efficient method is the three-component condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions . This method offers high yields, short reaction times, and an environmentally benign approach.
Industrial Production Methods
Industrial production methods for this compound often focus on achieving higher atom economy, process economy, and better purity of the product. The use of cheap and easy-to-obtain raw materials and reagents is emphasized. Single and two-step processes with simple and mild reaction conditions are preferred for large-scale manufacturing .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydroxyethyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, with the 1-position being more reactive than the 2-position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromic acid, reducing agents like sodium borohydride, and catalysts like nano copper (II) oxide. Reaction conditions vary depending on the desired product, but mild and ambient conditions are often preferred .
Major Products Formed
Major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in pharmaceuticals and other industries .
Aplicaciones Científicas De Investigación
2-(2-Hydroxyethyl)naphthalene-1,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a catalyst in multi-component reactions.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxyethyl)naphthalene-1,4-dione involves its interaction with cellular components. For instance, it can inhibit cyclooxygenase-2 (COX-2) activity, leading to anti-inflammatory effects . The compound also disrupts fungal membrane permeability, causing increased nucleotide leakage and antifungal activity . Molecular targets include COX-2 and fungal cell membranes, with pathways involving reactive oxygen species (ROS) and signal transduction pathways like MAPK and Akt .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(2-Hydroxyethyl)naphthalene-1,4-dione include:
2-Hydroxy-3-(2-hydroxyethyl)naphthalene-1,4-dione: A naphthoquinone derivative with similar structural features.
2-Cyclohexyl-3-hydroxy-1,4-naphthoquinone (Parvaquone): Used as an anti-protozoan drug.
2-Hydroxynaphthalene-1,4-dione: A precursor in the synthesis of various naphthoquinone derivatives.
Uniqueness
This compound is unique due to its specific hydroxyethyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its solubility and reactivity, making it a valuable compound in various applications .
Propiedades
Número CAS |
55700-12-4 |
|---|---|
Fórmula molecular |
C12H10O3 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
2-(2-hydroxyethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O3/c13-6-5-8-7-11(14)9-3-1-2-4-10(9)12(8)15/h1-4,7,13H,5-6H2 |
Clave InChI |
CJAYFZCIFCQFBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


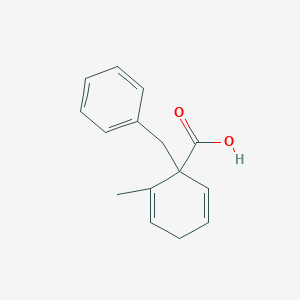
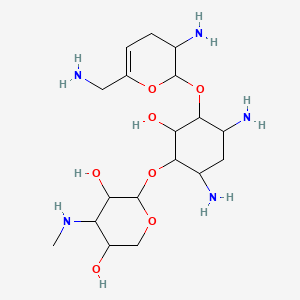
![4H-Pyran-4-one, tetrahydro-2,2-dimethyl-5-[(2-oxocyclohexyl)methyl]-](/img/structure/B14639692.png)
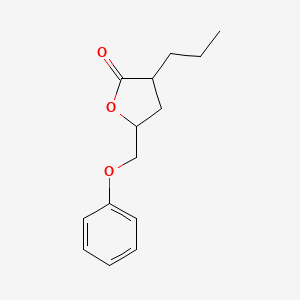
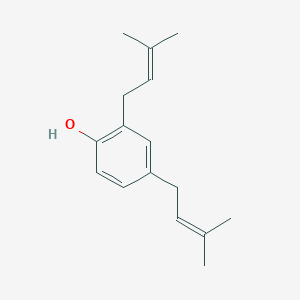
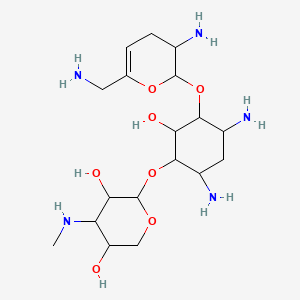
![N,N-Dimethyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14639707.png)
![1-[(But-2-enoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14639711.png)
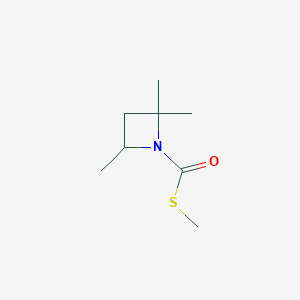
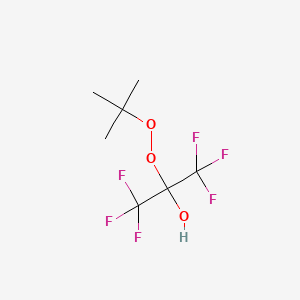
![Thiophene, 2,5-bis(4'-hexyl[1,1'-biphenyl]-4-yl)-](/img/structure/B14639729.png)
![3-[Bis(methylsulfanyl)methylidene]cholestane](/img/structure/B14639733.png)
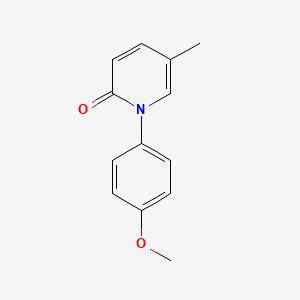
![4-[(E)-{4-[(2-Cyanoethyl)(ethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14639770.png)
